(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1232810-21-7
VCID: VC2663368
InChI: InChI=1S/C11H14N2O3/c14-10-6-8-4-2-1-3-5-9(8)12-13(10)7-11(15)16/h6H,1-5,7H2,(H,15,16)
SMILES: C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid

CAS No.: 1232810-21-7

Cat. No.: VC2663368

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid - 1232810-21-7

Specification

CAS No. 1232810-21-7
Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name 2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetic acid
Standard InChI InChI=1S/C11H14N2O3/c14-10-6-8-4-2-1-3-5-9(8)12-13(10)7-11(15)16/h6H,1-5,7H2,(H,15,16)
Standard InChI Key PBSUVJYSLPPULE-UHFFFAOYSA-N
SMILES C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O
Canonical SMILES C1CCC2=CC(=O)N(N=C2CC1)CC(=O)O

Introduction

Chemical Structure and Identification

The compound can be identified through various chemical identifiers that facilitate its categorization in chemical databases and research literature. The primary identifiers are summarized in the following table:

IdentifierValue
CAS Number1232810-21-7
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
MFCD NumberMFCD16170933
SMILESC1CCC2=CC(N(CC(O)=O)N=C2CC1)=O
InChI KeyPBSUVJYSLPPULE-UHFFFAOYSA-N

The molecular structure consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms arranged in a specific configuration that determines its chemical and potential biological properties . The presence of both the heterocyclic ring system and the carboxylic acid group suggests multiple potential interaction points for chemical reactions or biological activity.

PropertyValue
Physical StateSolid
ColorNot specified in literature
Molecular Weight222.24 g/mol
SolubilityLimited information available
Melting PointNot documented in literature
Boiling PointNot documented in literature
Purity (Commercial)Typically 95-98%

Structural Classification and Chemical Characteristics

(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid belongs to several important chemical classifications that help contextualize its properties and potential applications:

Heterocyclic Compound Classification

The molecule is primarily classified as a heterocyclic compound due to its ring structure containing nitrogen atoms. More specifically, it falls under the pyridazine class of heterocycles, which are six-membered rings containing two adjacent nitrogen atoms . The pyridazine ring is fused with a cycloheptane ring, forming the cyclohepta[c]pyridazine ring system, which represents a less common and more specialized heterocyclic scaffold in organic chemistry.

Functional Group Characteristics

The compound features several functional groups that define its chemical characteristics:

  • The pyridazine ring with two nitrogen atoms contributes to the compound's basic properties and potential for hydrogen bonding.

  • The carbonyl group (C=O) attached to the pyridazine ring creates an amide-like functionality.

  • The acetic acid moiety (-CH2COOH) provides acidic properties and potential for esterification and other carboxylic acid reactions.

  • The partially saturated cycloheptane portion contributes to the compound's lipophilicity and three-dimensional structure .

The unique combination of these structural elements creates a molecule with balanced hydrophilic and lipophilic properties, potentially useful for biological applications where membrane permeability and water solubility are important considerations.

Safety ParameterClassification/Value
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H312 (Harmful in contact with skin)
H332 (Harmful if inhaled)
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501
GHS PictogramWarning symbol
SupplierProduct IDAvailable QuantitiesStatus
ChemDivBB58-1621Starting from 1 mgAvailable
VulcanChemVC2663368Not specifiedAvailable
CymitQuimica3D-FO135539Various (250mg-5g)Discontinued
AmbeedA503211Not specifiedAvailable
Combi-BlocksHA-5834250mg, 1gAvailable
abcrAB417130Not specifiedAvailable

Future Research Perspectives

Given the limited literature specifically focused on (3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetic acid, several promising research directions could be pursued:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into how specific structural features contribute to potential biological activities. Key modifications might include:

  • Substitution on the cycloheptane ring

  • Modification of the acetic acid moiety (e.g., esterification, amide formation)

  • Introduction of additional functional groups to the heterocyclic system

  • Exploration of stereochemical variations

Detailed Physicochemical Characterization

More comprehensive characterization of the compound's physicochemical properties would benefit future applications:

  • Crystal structure determination

  • Solubility profiles in various solvents

  • pKa determination

  • Stability studies under different conditions

  • Spectroscopic characterization (NMR, IR, MS, UV-Vis)

Biological Activity Screening

Screening the compound against various biological targets could reveal unexpected activities:

  • Antimicrobial activity testing

  • Enzyme inhibition assays

  • Receptor binding studies

  • Cell-based phenotypic screening

  • Investigation as a potential pharmacophore in drug discovery

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